2-methyl-N-[4-(1H-pyrazol-3-yl)phenyl]benzamide
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Overview
Description
The compound “2-methyl-N-[4-(1H-pyrazol-3-yl)phenyl]benzamide” is likely a synthetic organic compound. It contains a pyrazole ring, which is a five-membered ring with two nitrogen atoms. Pyrazole rings are found in various biologically active compounds and are a focus of many synthetic organic chemists .
Synthesis Analysis
While specific synthesis methods for “this compound” are not available, pyrazole compounds are generally synthesized through the reaction of α,β-unsaturated carbonyl compounds with hydrazines .Molecular Structure Analysis
The molecular structure of “this compound” would likely include a pyrazole ring attached to a phenyl group via a nitrogen atom. The phenyl group would be substituted with a benzamide group at the 2-position .Scientific Research Applications
2-methyl-N-[4-(1H-pyrazol-3-yl)phenyl]benzamide has a wide range of applications in scientific research. It has been used in studies of the metabolism of drugs, as an inhibitor of cytochrome P450 enzymes, and as a tool for modulating cell signaling pathways. It has also been used in the development of new drugs, as well as in the study of the structure and function of proteins.
Mechanism of Action
Target of Action
It’s known that pyrazole derivatives have a wide range of biological activities and are present in several marketed molecules . For instance, some pyrazole compounds have been found to inhibit tyrosine kinase , a key enzyme involved in signal transduction pathways and cell cycle control.
Mode of Action
Pyrazole derivatives are known to interact with their targets, such as enzymes or receptors, leading to changes in cellular processes . For instance, if the compound acts as a tyrosine kinase inhibitor, it would prevent the phosphorylation of tyrosine residues in proteins, disrupting signal transduction pathways and potentially inhibiting cell proliferation .
Biochemical Pathways
If we consider its potential role as a tyrosine kinase inhibitor, it could affect pathways such as the mapk/erk pathway or the pi3k/akt pathway, which are involved in cell growth, proliferation, and survival .
Result of Action
If it acts as a tyrosine kinase inhibitor, it could potentially inhibit cell proliferation and induce apoptosis .
Advantages and Limitations for Lab Experiments
The use of 2-methyl-N-[4-(1H-pyrazol-3-yl)phenyl]benzamide in lab experiments has a number of advantages. It is a small molecule, making it easy to work with and store. It is also relatively inexpensive and can be synthesized in a variety of ways. However, there are also some limitations to its use. It is not very soluble in water, making it difficult to dissolve in solutions. Additionally, its mechanism of action is not fully understood, making it difficult to predict its effects.
Future Directions
There are a number of potential future directions for the use of 2-methyl-N-[4-(1H-pyrazol-3-yl)phenyl]benzamide. It could be used in the development of new drugs, as well as in the study of drug metabolism. It could also be used to modulate cell signaling pathways, as well as to study the structure and function of proteins. Additionally, it could be used to study the effects of environmental toxins on human health, as well as to study the effects of aging on the body. Finally, this compound could be used to study the effects of drugs on the brain, as well as to study the effects of drugs on the immune system.
Synthesis Methods
2-methyl-N-[4-(1H-pyrazol-3-yl)phenyl]benzamide can be synthesized using a variety of methods, including the reaction of 4-chloro-1H-pyrazole-3-carboxylic acid and 2-bromo-N-methylbenzamide in the presence of a base. This reaction yields a mixture of this compound and its isomeric form, 2-methyl-N-[3-(1H-pyrazol-3-yl)phenyl]benzamide. The product can then be purified by column chromatography or recrystallization.
Biochemical Analysis
Biochemical Properties
Similar compounds have been found to interact with enzymes and proteins
Molecular Mechanism
It may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Dosage Effects in Animal Models
It would be interesting to investigate any threshold effects, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
The metabolic pathways involving 2-methyl-N-[4-(1H-pyrazol-3-yl)phenyl]benzamide are not well-characterized. It could potentially interact with various enzymes or cofactors, and may influence metabolic flux or metabolite levels .
Subcellular Localization
It could potentially be directed to specific compartments or organelles by targeting signals or post-translational modifications .
properties
IUPAC Name |
2-methyl-N-[4-(1H-pyrazol-5-yl)phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O/c1-12-4-2-3-5-15(12)17(21)19-14-8-6-13(7-9-14)16-10-11-18-20-16/h2-11H,1H3,(H,18,20)(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWXAAMOAOAFOMP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)C3=CC=NN3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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